molecular formula C8H10ClNO2 B13038424 (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

Cat. No.: B13038424
M. Wt: 187.62 g/mol
InChI Key: YMYNFWFRFCTWEX-MRVPVSSYSA-N
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Description

(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods such as HPLC and NMR are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenols.

Scientific Research Applications

(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL: The enantiomer of the compound with different biological activity.

    4-(1-AMINO-2-HYDROXYETHYL)-3-BROMOPHENOLHCL: A similar compound with a bromine atom instead of chlorine.

    4-(1-AMINO-2-HYDROXYETHYL)-3-FLUOROPHENOLHCL: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

InChI Key

YMYNFWFRFCTWEX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(CO)N

Origin of Product

United States

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